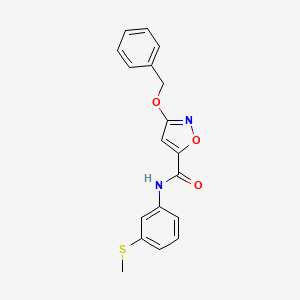

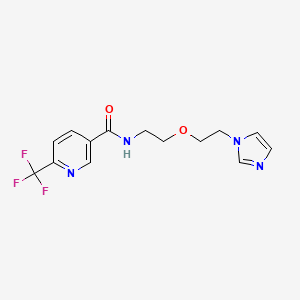

![molecular formula C17H13FN4O3 B2494044 1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171241-06-7](/img/structure/B2494044.png)

1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions, leading to the formation of products with pyrrolidin-2-one as the core structure. For example, a related compound was synthesized through the straightforward reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the potential methodologies that could be applied for the synthesis of the target compound (Sharma et al., 2013). The synthesis routes involve condensation, cyclization, and substitution reactions, highlighting the complexity and the need for precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds containing elements like oxadiazole and pyrrolidin-2-one typically exhibits planarity with certain conformations like envelope for the pyrrolidin ring, as indicated in studies of similar molecules (Sharma et al., 2013). The supermolecular assembly of these compounds can be consolidated by π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for the stability and reactivity of the molecules.

Chemical Reactions and Properties

Chemical reactions involving compounds with the oxadiazole ring and fluorophenyl groups often include hydroxylation, carbonyl reduction, and demethylation processes, as observed in metabolic studies of similar compounds (Yoo et al., 2008). These reactions highlight the reactivity of such compounds and their potential metabolic pathways in biological systems.

Scientific Research Applications

Pharmacophore Design and Inhibitory Activity

The compound's structure is closely related to tri- and tetra-substituted imidazole scaffolds known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase, which is responsible for releasing proinflammatory cytokines. Research focusing on the design, synthesis, and activity studies of such compounds emphasizes the importance of the pyridine substituents and the 4-fluorophenyl ring for achieving high binding selectivity and potency. This suggests potential applications in designing selective inhibitors targeting specific kinases involved in inflammatory responses (Scior et al., 2011).

Antitubercular Activity

Modifications of the isoniazid structure, incorporating 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives, have shown promising in vitro anti-tubercular activity against various Mycobacterium strains. This highlights the compound's framework as a valuable scaffold for developing new anti-TB agents with potential improvements in efficacy and selectivity (Asif, 2014).

Therapeutic Potency across Medicinal Chemistry

The 1,3,4-oxadiazole ring, found within the compound's structure, has been extensively studied for its therapeutic potency across a wide range of medicinal applications. This includes anticancer, antifungal, antibacterial, and anti-inflammatory activities. The peculiar structural features of 1,3,4-oxadiazole derivatives enable effective binding with various enzymes and receptors, suggesting the compound's significant potential in the development of new medicinal agents (Verma et al., 2019).

Optoelectronic Material Development

Compounds with the pyrrolidin-2-one scaffold, similar to the one , have been explored for their use in optoelectronic materials. The incorporation of specific structural elements like the pyrrolidine ring into π-extended conjugated systems has shown value for creating novel materials for electronic devices, highlighting the potential utility of such compounds beyond their biological activities (Lipunova et al., 2018).

properties

IUPAC Name |

3-[3-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3/c18-12-5-1-2-6-13(12)22-9-10(8-14(22)23)15-20-17(25-21-15)11-4-3-7-19-16(11)24/h1-7,10H,8-9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDMQSOUWQIVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NOC(=N3)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)

![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)